molecular formula C6H14FeO8 B1582129 iron(2+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;hydrate CAS No. 22830-45-1

iron(2+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;hydrate

Cat. No.: B1582129
CAS No.: 22830-45-1
M. Wt: 270.02 g/mol
InChI Key: WQHWCCNWPQBFKI-ZBHRUSISSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: iron(2+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;hydrate can be synthesized by reacting iron(II) sulfate with gluconic acid in an aqueous solution. The reaction typically occurs under controlled pH conditions to ensure the formation of the desired product. The resulting solution is then evaporated to obtain the solid iron(II) gluconate hydrate .

Industrial Production Methods: In industrial settings, the production of iron(II) gluconate hydrate involves the same basic principles but on a larger scale. The process includes the careful control of reaction parameters such as temperature, pH, and concentration to maximize yield and purity. The final product is often dried and packaged for distribution .

Chemical Reactions Analysis

Types of Reactions: iron(2+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

iron(2+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;hydrate has a wide range of applications in scientific research:

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

iron(2+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;hydrate exerts its effects primarily through its role in iron supplementation. Iron is a crucial component of hemoglobin, the protein responsible for oxygen transport in the blood. This compound provides a bioavailable form of iron that can be readily absorbed and utilized by the body. The compound is absorbed in the small intestine, where it is transported to the bone marrow for hemoglobin synthesis .

Molecular Targets and Pathways:

Comparison with Similar Compounds

iron(2+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;hydrate can be compared with other iron supplements such as iron(II) sulfate, iron(III) gluconate, and iron(II) fumarate:

Iron(II) Sulfate:

  • Higher iron content per dose but may cause more gastrointestinal side effects.

Iron(III) Gluconate:

  • Less bioavailable compared to iron(II) gluconate hydrate but may be better tolerated in some individuals.

Iron(II) Fumarate:

Uniqueness: this compound is unique in its balance of bioavailability and tolerability, making it a preferred choice for many individuals requiring iron supplementation .

Properties

Key on ui mechanism of action

Iron is necessary for the production of hemoglobin. Iron-deficiency can lead to decreased production of hemoglobin and a microcytic, hypochromic anemia.

CAS No.

22830-45-1

Molecular Formula

C6H14FeO8

Molecular Weight

270.02 g/mol

IUPAC Name

iron;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid;hydrate

InChI

InChI=1S/C6H12O7.Fe.H2O/c7-1-2(8)3(9)4(10)5(11)6(12)13;;/h2-5,7-11H,1H2,(H,12,13);;1H2/t2-,3-,4+,5-;;/m1../s1

InChI Key

WQHWCCNWPQBFKI-ZBHRUSISSA-N

SMILES

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.[Fe+2]

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.O.[Fe]

Canonical SMILES

C(C(C(C(C(C(=O)O)O)O)O)O)O.O.[Fe]

Color/Form

The color of /ferrous gluconate/ solution depends on pH;  they are light yellow at pH 2, brown at pH 4.5, and green at pH 7. The iron rapidly oxidizes at higher pH.

melting_point

The melting point for D-gluconic acid, ferrous salt dihydrate (98%) is 188 °C, decomposes. The specific optical rotation is +6.7 deg at 25 °C (c=1, H2O). /Dihydrate/

physical_description

Pale greenish-yellow to yellowish-grey powder or granules, which may have a faint odour of burnt sugar

Related CAS

526-95-4 (Parent)

solubility

Soluble with slight heating in water. Practically insoluble in ethanol
Soluble in glycerin
SOLUBILITY INCR BY ADDN OF CITRIC ACID OR CITRATE ION
1 gram dissolves in about 10 ml of water with slight heating and in 1.3 ml of water at 100 °C. It forms supersaturated solutions which are stable for a period of time.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
iron(2+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;hydrate
Reactant of Route 2
iron(2+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;hydrate
Reactant of Route 3
iron(2+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;hydrate
Reactant of Route 4
iron(2+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;hydrate
Reactant of Route 5
Reactant of Route 5
iron(2+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;hydrate
Reactant of Route 6
iron(2+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;hydrate
Customer
Q & A

Q1: What is the role of iron(II) gluconate hydrate in the synthesis of iron oxide nanoparticles?

A1: Iron(II) gluconate hydrate serves as a precursor in the synthesis of iron oxide nanoparticles. It provides a source of iron(II) ions, which undergo oxidation and precipitation reactions in the presence of an oxidant and stabilizing agents. In the study by Shoja'ziyan et al. [], iron(II) gluconate hydrate was used in conjunction with iron(III) chloride hexahydrate and the peptide oxytocin to synthesize highly stable iron oxide nanoparticles with a size range of 2-5 nm using a microwave-assisted method.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.